tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Catalog No.
S985623
CAS No.
1198103-89-7
M.F
C18H24N2O2Si
M. Wt
328.487
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H...

CAS Number

1198103-89-7

Product Name

tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

IUPAC Name

tert-butyl 5-methyl-3-(2-trimethylsilylethynyl)pyrrolo[2,3-b]pyridine-1-carboxylate

Molecular Formula

C18H24N2O2Si

Molecular Weight

328.487

InChI

InChI=1S/C18H24N2O2Si/c1-13-10-15-14(8-9-23(5,6)7)12-20(16(15)19-11-13)17(21)22-18(2,3)4/h10-12H,1-7H3

InChI Key

RNCYDCNHKOCUTD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N=C1)N(C=C2C#C[Si](C)(C)C)C(=O)OC(C)(C)C

Synonyms

tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • Potential applications based on structure

    The presence of the pyrrolo[2,3-b]pyridine core structure suggests potential applications in medicinal chemistry. This core structure is found in various biologically active molecules, including some with antitumor activity []. The alkyne functional group ((trimethylsilyl)ethynyl) could be a site for further chemical modification to target specific biological processes. However, further research is needed to determine the specific properties and potential applications of this molecule.

  • Commercially available compound

Finding more information

Scientific databases and publications can be searched for information on tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. Here are some resources you can explore:

  • Chemical databases: SciFinder, PubChem
  • Scientific literature databases: Google Scholar, Web of Science

tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a complex organic compound characterized by its unique pyrrolo[2,3-b]pyridine framework. This compound is notable for incorporating a tert-butyl ester and a trimethylsilyl ethynyl group, which contribute to its chemical reactivity and potential applications in various fields. The molecular formula of this compound is C₁₈H₂₄N₂O₂Si, with a molecular weight of 328.49 g/mol .

  • Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various carbonyl derivatives.
  • Reduction: Reduction can be performed using hydrogen gas in the presence of palladium catalysts, which may convert the ethynyl group into an alcohol or alkane.
  • Substitution Reactions: Nucleophilic substitution reactions are possible at the pyridine ring, often utilizing reagents like sodium hydride and alkyl halides, resulting in diverse substituted products .

Research indicates that tert-butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate exhibits potential biological activities. Preliminary studies suggest it may possess antimicrobial and anticancer properties, making it a candidate for further pharmacological investigations. Its interaction with specific enzymes or receptors could modulate biological pathways, contributing to its therapeutic potential .

The synthesis of tert-butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step procedures:

  • Formation of the Pyrrolo Core: Initial steps focus on constructing the pyrrolo[2,3-b]pyridine structure using appropriate precursors.
  • Introduction of Functional Groups: Subsequent reactions introduce the tert-butyl ester and trimethylsilyl ethynyl groups. This often requires the use of protecting groups and strong bases to ensure selectivity.
  • Purification: The final product is purified through methods such as chromatography to isolate the desired compound from by-products .

This compound has numerous applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of novel drugs with potential therapeutic effects.
  • Material Science: The compound's unique structure allows it to be utilized in developing materials with specific electronic or optical properties.
  • Chemical Research: It acts as a building block for synthesizing more complex organic molecules .

Interaction studies have shown that tert-butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can bind to various biological targets. These interactions may lead to changes in enzyme activity or receptor signaling pathways, highlighting its potential as a lead compound for drug development. Further studies are necessary to elucidate its precise mechanisms of action and therapeutic efficacy .

Several compounds share structural similarities with tert-butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylateC₁₃H₁₆N₂O₂Different core structure and substituents
tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylateC₁₄H₁₈N₂O₃Hydroxymethyl group instead of trimethylsilyl ethynyl
1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylateC₁₅H₁₉N₂O₄Dicarboxylic acid structure instead of carboxylate

These compounds exhibit variations in their substituents and core structures, leading to differences in their chemical reactivity and potential applications. The unique combination of functional groups in tert-butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate distinguishes it from these similar compounds, potentially enhancing its utility in medicinal chemistry and material science applications .

Dates

Modify: 2023-08-15

Explore Compound Types